molecular formula C9H13NO3 B1422580 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1015770-72-5

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B1422580
CAS No.: 1015770-72-5
M. Wt: 183.2 g/mol
InChI Key: FTWCGHJFEWJCMK-UHFFFAOYSA-N
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Description

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a spirocyclic compound with the molecular formula C9H13NO3 This compound is characterized by its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

The synthesis of 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. For instance, the reaction may involve the use of dichloromethane as a solvent, triethylamine as a base, and ethyl chloroformate as a reagent . The reaction conditions typically include stirring at room temperature and monitoring the conversion rate using high-performance liquid chromatography (HPLC).

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups within the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique spiro structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWCGHJFEWJCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-oxa-2-aza-spiro[4.5]dec-2-ene-3-carboxylate (8.12 g, 38.5 mmol, as prepared in the previous step) was placed in a 200 mL round-bottom flask equipped with a magnetic stir bar, and MeOH (75 mL) and water (25 mL) were added. Lithium hydroxide monohydrate (1.77 g, 42.3 mmol) was added as a solid. The reaction was stirred at RT for 20 h, and the solvents were removed under reduced pressure. The resulting solid was triturated with ether and collected by filtration. The solid was then dissolved in water (200 mL) and acidified to pH 2 with 3 M aq HCl. The precipitate was isolated by filtration, washed well with water, air dried, and dried under vacuum. The filtrate was extracted three times with DCM (50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and the solvent was removed under reduced pressure. The initial precipitate and the material from the extraction were combined, giving 5.81 g (83%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 2.93 (s, 2H), 1.72-1.89 (m, 4H), 1.60-1.72 (m, 2H), 1.37-1.54 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Lithium hydroxide monohydrate
Quantity
1.77 g
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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Reactant of Route 6
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

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